4-(2-Methyl-1,3-dioxolan-2-yl)aniline
Overview
Description
4-(2-Methyl-1,3-dioxolan-2-yl)aniline is an organic compound with the molecular formula C10H13NO2. It is characterized by the presence of a dioxolane ring attached to an aniline moiety. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
It is used as a reagent in the preparation of luminogens and fluorescent polyimides
Biochemical Pathways
It is used in the preparation of luminogens and fluorescent polyimides , suggesting it may play a role in the biochemical pathways related to fluorescence.
Result of Action
As a reagent used in the preparation of luminogens and fluorescent polyimides , it likely contributes to the fluorescence properties of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)aniline typically involves the reaction of 4-nitroaniline with 2-methyl-1,3-dioxolane in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The process involves the reduction of the nitro group to an amine group, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methyl-1,3-dioxolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
4-(2-Methyl-1,3-dioxolan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other materials.
Comparison with Similar Compounds
4-(1,3-Dioxolan-2-yl)aniline: Similar structure but with a different substitution pattern on the dioxolane ring.
3-(2-Methyl-1,3-dioxolan-2-yl)aniline: Positional isomer with the dioxolane ring attached at a different position on the aniline ring.
Uniqueness: 4-(2-Methyl-1,3-dioxolan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized materials and compounds .
Properties
IUPAC Name |
4-(2-methyl-1,3-dioxolan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAMNDBLMQFDFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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